molecular formula C14H20N2O2 B11947275 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine CAS No. 77280-32-1

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine

Katalognummer: B11947275
CAS-Nummer: 77280-32-1
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: JFAZJXHKUTYROF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a morpholine ring substituted with a p-tolylcarbamoyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine typically involves the reaction of p-tolyl isocyanate with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine or p-tolyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(N-(P-Tolyl)carbamoyl)morpholine: Similar structure but lacks the two methyl groups on the morpholine ring.

    2,6-Dimethylmorpholine: Lacks the p-tolylcarbamoyl group.

    N-(P-Tolyl)carbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.

Uniqueness

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine is unique due to the combination of the morpholine ring, p-tolylcarbamoyl group, and two methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

77280-32-1

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

2,6-dimethyl-N-(4-methylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-10-4-6-13(7-5-10)15-14(17)16-8-11(2)18-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17)

InChI-Schlüssel

JFAZJXHKUTYROF-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.